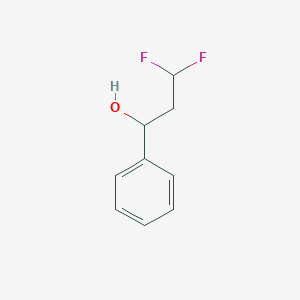

3,3-Difluoro-1-phenylpropan-1-ol

描述

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine's presence in an organic molecule can dramatically alter its properties. The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, lending enhanced thermal and metabolic stability to fluorinated compounds. chinesechemsoc.orgnih.gov This stability is a key reason why approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org The high electronegativity of fluorine also creates a significant dipole moment, influencing molecular conformation, pKa, and binding interactions with biological targets. chinesechemsoc.orgresearchgate.net Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its permeability across biological membranes. chinesechemsoc.org These combined effects make fluorine a powerful tool for fine-tuning the properties of organic molecules in drug discovery and materials science. researchgate.net20.210.105

Overview of Unique Characteristics of Fluorinated Alcohols in Reaction Environments

Fluorinated alcohols, such as the widely used 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), possess a unique combination of properties that make them powerful tools in organic synthesis. nih.govresearchgate.netthieme-connect.com These characteristics stem directly from the electron-withdrawing nature of the fluorine atoms.

Hydrogen-Bonding Donor Ability

One of the most significant features of fluorinated alcohols is their exceptionally strong hydrogen-bond donating (HBD) ability. nih.govresearchgate.netacs.org The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a more potent hydrogen bond donor compared to its non-fluorinated counterparts. acs.orgawi.de This enhanced HBD capacity allows fluorinated alcohols to activate electrophiles, stabilize transition states, and influence reaction pathways, often without the need for a traditional Lewis acid catalyst. nih.govresearchgate.net However, it is important to note that the HBD ability is sensitive to steric hindrance around the hydroxyl group. acs.org While increased fluorination generally enhances HBD strength, intramolecular hydrogen bonding between fluorine and the hydroxyl group can sometimes lead to a surprising attenuation of this property. nih.govresearchgate.net

Solvation Properties

The solvation properties of fluorinated alcohols are distinct from those of conventional alcoholic solvents. researchgate.net They are highly polar and can effectively solvate ions and polar molecules. thieme-connect.comtcichemicals.com Their ability to form strong hydrogen bonds allows them to stabilize charged intermediates and facilitate reactions that might otherwise be slow or inefficient. researchgate.net Furthermore, the fluorinated portions of these alcohols create a "fluorous" phase, which can lead to unique solubility and partitioning behaviors. researchgate.net For instance, the hydrophobic fluoroalkyl groups can solvate the non-polar parts of solute molecules through hydrophobic interactions. researchgate.net

Impact on Reaction Kinetics and Selectivity

The unique properties of fluorinated alcohols directly translate into significant effects on reaction kinetics and selectivity. researchgate.netrsc.org Their strong HBD ability can accelerate reaction rates by activating substrates and stabilizing transition states. researchgate.netarkat-usa.org For example, in nucleophilic substitution reactions, fluorinated alcohols can enhance the leaving group ability of a hydroxyl group by protonating it. researchgate.net Moreover, the specific solvation environment provided by fluorinated alcohols can influence the stereoselectivity and regioselectivity of a reaction. rsc.orgarkat-usa.org By organizing reactants in a specific orientation through hydrogen bonding, they can favor the formation of one stereoisomer over another. arkat-usa.org The addition of fluorinated bulky alcohols has been shown to improve both the rate and selectivity of nucleophilic fluorination reactions. acs.orgnih.gov

Classification and Structural Diversity of Relevant Fluorinated Alcohol Scaffolds

Fluorinated alcohols can be broadly classified based on the degree and position of fluorination relative to the hydroxyl group. This structural diversity allows for the fine-tuning of their properties for specific applications.

α-Fluorinated Alcohols: Fluorine atoms are attached to the same carbon as the hydroxyl group.

β-Fluorinated Alcohols: Fluorine atoms are on the carbon adjacent to the hydroxyl-bearing carbon. This class includes well-known examples like TFE and HFIP.

γ-Fluorinated and Beyond: Fluorine atoms are located further down the carbon chain.

Research Gaps and Opportunities in Fluorinated Alcohol Chemistry

Despite significant advances, several research gaps and opportunities remain in the field of fluorinated alcohol chemistry. A deeper understanding of the intricate interplay between hydrogen bonding, solvation, and reactivity is still needed. nih.govacs.org The development of new, readily accessible fluorinated alcohol scaffolds with unique properties is an ongoing area of interest. mdpi.comunivie.ac.at Furthermore, exploring the full potential of these compounds as catalysts and reagents in a broader range of organic transformations, including C-H functionalization and photoredox catalysis, presents exciting opportunities for future research. rsc.orgrsc.org The synthesis and application of more complex fluorinated alcohols, such as those derived from natural products, also represent a promising frontier. rsc.org

Below is a table summarizing the key properties of the subject compound, 3,3-Difluoro-1-phenylpropan-1-ol.

| Property | Value |

| Molecular Formula | C₉H₁₀F₂O |

| Molecular Weight | 172.17 g/mol |

| CAS Number | 129919117 |

| 2D Structure | A phenyl group attached to a carbon that is bonded to a hydroxyl group and a two-carbon chain, with two fluorine atoms on the terminal carbon. |

| Predicted XlogP3 | 1.8 |

This data is based on publicly available information. uni.lunih.gov

Structure

3D Structure

属性

IUPAC Name |

3,3-difluoro-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVXHMDPPKKYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378793-54-4 | |

| Record name | 3,3-difluoro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3,3 Difluoro 1 Phenylpropan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a primary site for reactions, enabling derivatization and substitution, which are crucial for creating more complex molecules.

Activation and Derivatization of the Alcohol Functionality

The direct displacement of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, activation is a necessary first step for many transformations. thieme-connect.de This is typically achieved by converting the hydroxyl group into a better leaving group. For instance, reaction with an electrophile at the oxygen atom enhances its ability to be displaced. thieme-connect.de

One method of activation involves the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), which act as deoxyfluorination reagents. researchgate.net While effective for some alcohols, the fluorination of non-activated alcohols like 3-phenylpropan-1-ol can be difficult with this reagent. researchgate.net The electronic nature of the CpFluor reagent can be fine-tuned to improve the efficiency of such reactions. researchgate.net

Substitution Reactions

Once activated, the alcohol functionality can undergo nucleophilic substitution reactions. A significant challenge in these reactions is the competition with elimination reactions. thieme-connect.de For example, the fluorodehydroxylation of 1-phenylpropan-2-ol can yield the desired fluoroalkane, but elimination side products are common. thieme-connect.de

The use of specific reagents can influence the outcome. For instance, iodine has been utilized to catalyze the electrophilic substitution of indoles with fluorinated alcohols like 2,2,3,3,3-pentafluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylpropan-1-ol, leading to the formation of diindolylmethanes with a quaternary carbon center. beilstein-journals.orgbeilstein-journals.org This method has proven effective for large-scale synthesis. beilstein-journals.org

Reactions Involving the Difluoromethylene Moiety

The geminal difluoride group significantly influences the molecule's reactivity and provides a handle for further functionalization.

Reactivity of Geminal Difluorides

The difluoromethylene group is generally stable. However, its presence can influence the reactivity of adjacent functional groups. The introduction of a 1,1-difluoroethyl group into molecules is of interest in medicinal chemistry as it is isopolar and isometric with a methoxy (B1213986) group. cas.cn

Functionalization Strategies

While direct functionalization of the difluoromethylene group in 3,3-difluoro-1-phenylpropan-1-ol is not extensively documented, related strategies offer insights. For example, hydroxydifluoromethylation of certain aromatic compounds can be achieved using difluoroacetaldehyde (B14019234) ethyl hemiacetal, promoted by hexafluoroisopropanol (HFIP). acs.org This suggests the possibility of modifying the difluorinated portion of the molecule under specific conditions.

Transformations as Synthetic Intermediates

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. For instance, the related compound 3,3,3-trifluoro-1-phenylpropan-1-one (B1352946) is an intermediate in the synthesis of 3,3,3-trifluoro-1-phenylpropan-1-ol (B2749205) through reduction reactions.

The transformation of similar structures, such as the one-pot synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor, highlights the utility of fluorinated propanol (B110389) derivatives in building complex heterocyclic systems. researchgate.net

Role in the Formation of Advanced Organic Scaffolds

This compound is a key starting material for the generation of sophisticated organic structures that are often found in bioactive molecules and advanced materials. The term "advanced organic scaffolds" refers to core molecular frameworks that are structurally complex, often containing multiple stereocenters, heterocyclic systems, or specific functional group arrays that impart significant biological or material properties. iranchembook.irwordpress.com

The introduction of fluorine atoms into these scaffolds can profoundly alter their properties, including metabolic stability and binding affinity, making fluorinated building blocks like this compound highly desirable. Its phenyl and difluoroalkyl groups provide a basis for creating diverse and complex molecules. For instance, derivatives of this scaffold can be incorporated into larger, more complex systems such as fused tricyclic compounds used in medicinal chemistry. google.com

One of the key reaction types for building advanced scaffolds from alcohols is the formation of new carbon-carbon bonds. While direct examples starting from this compound are specific, analogous reactions with similar fluorinated carbinols highlight the potential pathways. For example, the reaction of fluorinated ketones with indoles to produce trifluoromethyl(indolyl)phenylmethanols demonstrates how such fluorinated backbones can be integrated into heterocyclic systems, which are privileged structures in drug discovery. beilstein-journals.org The hydroxyl group of this compound could be oxidized to the corresponding ketone, which could then undergo similar reactions to build complex indolyl-containing scaffolds.

Furthermore, the synthesis of 3-aryl-3-fluorooxindoles, another important class of bioactive scaffolds, can be achieved from precursors structurally related to this compound. researchgate.net These syntheses often involve the creation of a key carbon-aryl bond and subsequent cyclization, transformations for which our title compound is a suitable starting point after appropriate functional group manipulation.

The table below summarizes representative advanced organic scaffolds that can be conceptually derived from or are related to the reactivity of this compound.

Table 1: Examples of Advanced Organic Scaffolds Derived from Related Fluorinated Precursors

| Scaffold Class | Preparative Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Indolyl-phenylmethanols | Addition of indoles to carbonyls | Bioactive compounds | beilstein-journals.org |

| Fused Tricyclic Systems | Multi-step synthesis involving amine coupling | Estrogen Receptor (ER) targeting agents | google.com |

| 3-Aryl-3-fluorooxindoles | Aryl addition and fluorinative cyclization | Potassium channel modulators | researchgate.net |

| Difluoromethylated Carbinols | Hydroxydifluoromethylation | Pharmaceutical intermediates | acs.org |

Conversion to Related Fluorinated Compounds

A significant aspect of the reactivity of this compound involves the transformation of its hydroxyl group into other functionalities, particularly into a C-F bond, to yield more highly fluorinated products. This type of transformation, known as dehydroxyfluorination, is a crucial tool in organofluorine chemistry. thieme-connect.de

The conversion of primary and secondary alcohols into their corresponding alkyl fluorides can be achieved using various reagents. libretexts.org For a secondary alcohol like this compound, reagents such as diethylaminosulfur trifluoride (DAST) or thionyl chloride (SOCl₂) followed by a fluoride (B91410) source are effective. thieme-connect.delibretexts.org The reaction with DAST typically proceeds via an SN2 mechanism, which would lead to an inversion of stereochemistry at the carbinol center. thieme-connect.de

Another established method involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a fluoride salt. This two-step process also allows for the introduction of a fluorine atom. libretexts.org A more direct approach utilizes perfluoroalkylsulfonyl fluorides in the presence of a strong base to convert primary and secondary alcohols into the corresponding fluorine compounds. google.com For example, the reaction of 3-phenyl-1-propanol (B195566) with perfluorobutanesulfonyl fluoride and DBU yields 1-fluoro-3-phenylpropane in high yield. google.com A similar transformation would convert this compound to 1,3,3-trifluoro-1-phenylpropane.

These conversions are valuable because they allow for the synthesis of compounds containing the 1,3-difluoro or 1,1,3-trifluoro motifs, which are of interest in medicinal and materials chemistry. The table below outlines key reagents used for the conversion of alcohols to alkyl fluorides, which are applicable to this compound.

Table 2: Reagents for the Conversion of Alcohols to Fluorides

| Reagent(s) | Reaction Type | Product from this compound | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination (SN2) | 1,3,3-Trifluoro-1-phenylpropane | thieme-connect.de |

| Perfluorobutanesulfonyl fluoride / DBU | Fluoro-de-hydroxylation | 1,3,3-Trifluoro-1-phenylpropane | google.com |

| p-Toluenesulfonyl chloride, then KF | Two-step: Sulfonylation, then SN2 | 1,3,3-Trifluoro-1-phenylpropane | libretexts.org |

| Thionyl chloride (SOCl₂) / Pyridine | Conversion to Alkyl Chloride (SN2) | 1-Chloro-3,3-difluoro-1-phenylpropane | libretexts.org |

In addition to direct fluorination, the hydroxyl group can be oxidized to a ketone, yielding 3,3-difluoro-1-phenylpropan-1-one. This ketone is a versatile intermediate for further reactions, such as the aforementioned additions of organometallics or enolates to construct more complex carbon skeletons. beilstein-journals.org

Stereochemical Aspects and Asymmetric Synthesis of 3,3 Difluoro 1 Phenylpropan 1 Ol

Importance of Chirality in Fluorinated Alcohol Synthesis

The synthesis of optically active fluorinated organic compounds is a significant area of research in modern chemistry. psu.edu The stereocontrolled introduction of fluorine atoms into molecules can profoundly impact their bioactivity and bioavailability, making them valuable for drug discovery. rsc.org Chiral fluorinated alcohols, in particular, are important intermediates for producing monofluorinated analogs of many bioactive compounds. rsc.org The specific three-dimensional arrangement of atoms, or chirality, is crucial as different enantiomers of a drug can have vastly different pharmacological effects. Therefore, developing methods for the asymmetric synthesis of these compounds, ensuring the production of a single, desired enantiomer, is of paramount importance. psu.eduresearchgate.net

The presence of fluorine can influence the reactivity and selectivity of chemical transformations. rsc.orgcas.cn For instance, the high electronegativity of fluorine can affect the stability and nucleophilicity of adjacent carbanions, a phenomenon sometimes referred to as the "negative fluorine effect". cas.cn Understanding and controlling these electronic effects are critical for designing efficient and stereoselective syntheses of fluorinated molecules.

Enantioselective Synthetic Methodologies

The asymmetric synthesis of 3,3-Difluoro-1-phenylpropan-1-ol and related chiral fluorinated alcohols can be achieved through several strategic approaches, including the use of chiral catalysts, dynamic kinetic resolution, and biocatalysis.

Chiral Catalyst Systems for Asymmetric Reduction

A primary method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. sctunisie.org In the case of this compound, this involves the enantioselective reduction of 3,3-difluoro-1-phenylpropan-1-one. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands.

Ruthenium complexes with chiral diphosphine ligands, such as those derived from BINAP, have proven effective in the asymmetric hydrogenation of various ketones. sctunisie.org For instance, the asymmetric hydrogenation of β-keto esters using chiral diphosphine-ruthenium catalysts can produce β-hydroxy esters with excellent enantioselectivity, which can then be reduced to the corresponding 1,3-diols. sctunisie.org Similarly, iridium complexes with chiral N,P ligands have been developed for the highly enantioselective hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins. rsc.org

Another powerful approach is the use of chiral phosphoric acids as Brønsted acid catalysts in transfer hydrogenation reactions. beilstein-journals.orgsemanticscholar.org These organocatalysts can activate the substrate towards reduction by a hydrogen donor, such as a Hantzsch ester, and create a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.orgsemanticscholar.org This method has been successfully applied to the asymmetric transfer hydrogenation of 3,3-difluoro-3H-indoles, yielding chiral 3,3-difluoroindolines with high enantioselectivity. beilstein-journals.orgsemanticscholar.org

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Reduction

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Diphosphine-Ruthenium | β-Keto Esters | β-Hydroxy Esters | >99% | sctunisie.org |

| Azabicyclo Thiazole-Phosphine Iridium | Fluorinated Allylic Alcohols | 1,2-Fluorohydrins | 95->99% | rsc.org |

| Chiral Phosphoric Acid | 3,3-Difluoro-3H-indoles | 3,3-Difluoroindolines | 90-96% | beilstein-journals.orgsemanticscholar.org |

| Rhodium-Diphosphine | Alkenes, Ketones, Imines | Chiral Alkanes, Alcohols, Amines | High | ajchem-b.com |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. wikipedia.org This process combines a kinetic resolution, where one enantiomer of the starting material reacts faster than the other, with in situ racemization of the slower-reacting enantiomer. princeton.edu For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the slower reaction. princeton.edu

In the context of synthesizing chiral alcohols, DKR often involves the enzymatic acylation of a racemic alcohol, where the enzyme selectively acylates one enantiomer, coupled with a metal-catalyzed racemization of the unreacted alcohol. beilstein-journals.orgresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for the kinetic resolution of alcohols, while ruthenium complexes can serve as efficient racemization catalysts. beilstein-journals.orgresearchgate.net This combined chemoenzymatic approach allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure acylated product. wikipedia.org While specific applications to this compound are not detailed in the provided results, the principles of DKR are broadly applicable to the synthesis of chiral alcohols. wikipedia.orgprinceton.eduresearchgate.net

Biocatalytic Asymmetric Approaches

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govucl.ac.uk Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols. tudelft.nlacs.org

The enantioselective microbial reduction of various substituted acetophenones has been demonstrated using organisms from genera such as Candida, Hansenula, Pichia, and Saccharomyces. nih.gov These biocatalytic reductions often proceed with high yields and excellent enantiomeric excess. For example, the reduction of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol has been achieved with high enantioselectivity using Saccharomyces cerevisiae reductase and cells of Acetobacter sp. researchgate.netnih.gov

The efficiency of these biocatalytic systems can often be enhanced by co-factor regeneration systems. Since most KREDs rely on nicotinamide (B372718) cofactors (NADH or NADPH) as the hydride source, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose, is often employed to regenerate the consumed cofactor, making the process more economically viable. nih.gov

Table 2: Examples of Biocatalytic Asymmetric Reduction

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae Reductase (YOL151W) | 3-Chloro-1-phenyl-1-propanone | (S)-3-Chloro-1-phenyl-1-propanol | 100% | nih.gov |

| Acetobacter sp. CCTCC M209061 | 3-Chloropropiophenone | (S)-3-Chloro-1-phenylpropanol | High | researchgate.net |

| Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas | 2-Bromo-4-fluoro acetophenone | (S)-1-(2'-Bromo-4'-fluorophenyl)ethanol | 99% | nih.gov |

Diastereoselective Control in Multi-Substituted Analogues

The synthesis of molecules with multiple stereocenters, such as substituted analogues of this compound, requires control over diastereoselectivity. This means controlling the relative stereochemistry between the different chiral centers. The development of methodologies for the diastereoselective synthesis of organofluorine compounds with contiguous stereocenters is a challenging but important area of research. mdpi.com

Various strategies have been employed to achieve diastereoselective control in the synthesis of fluorinated molecules. These include catalytic asymmetric Mannich reactions to produce β-fluoroamine derivatives and Michael additions of fluorinated nucleophiles to electrophiles. mdpi.com For example, asymmetric Michael additions of monofluorinated enol silyl (B83357) ethers to isatylidene malononitriles have been shown to produce monofluorinated oxindole (B195798) derivatives with adjacent stereocenters in high diastereoselectivity. mdpi.com

Furthermore, the synthesis of trifluoromethylated 1,3-dioxanes has been achieved with high diastereoselectivity through an addition/oxa-Michael reaction sequence. rsc.org In some cases, catalyst-controlled diastereoselectivity can be so high that it overrides the influence of existing stereocenters in the substrate, allowing for the synthesis of molecules with multiple contiguous stereocenters with excellent control. frontiersin.org

Influence of Fluorine on Stereoselectivity

The presence of fluorine atoms in a substrate can have a significant impact on the stereochemical outcome of a reaction. rsc.orgcas.cn The high electronegativity and small size of fluorine can alter the electronic properties and steric environment of a molecule, thereby influencing the transition states of stereoselective reactions. cas.cn

Fluorine substitution can enhance the reactivity of certain functional groups. For instance, the introduction of fluorine atoms into β-lactams has been shown to increase their reactivity in lipase-catalyzed methanolysis. beilstein-journals.org In the context of asymmetric synthesis, the electronic effects of fluorine can be harnessed to control stereoselectivity. For example, the metal-fluorine interaction can significantly influence the outcome of nucleophilic trifluoromethylation reactions. rsc.org By modulating these interactions, for instance by using a bidentate Lewis acid, competitive fluoride (B91410) elimination can be inhibited, enabling catalytic generation of α-trifluoromethyl enolates. rsc.org

The electronic effect of fluorine can sometimes dominate over the steric influence of other substituents, providing a powerful tool for directing stereoselectivity. acs.org Understanding these fluorine effects is crucial for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol in the synthesis of complex fluorinated molecules. rsc.org

Mechanistic Investigations and Theoretical Studies of 3,3 Difluoro 1 Phenylpropan 1 Ol Systems

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the step-by-step molecular transformations is crucial for optimizing the synthesis of 3,3-Difluoro-1-phenylpropan-1-ol and related compounds. Mechanistic studies reveal the roles of catalysts, intermediates, and reaction conditions in determining the yield and selectivity of synthetic routes.

Pathway Analysis for Tandem Catalysis

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers an efficient strategy for synthesizing complex molecules from simpler precursors. rsc.org This approach minimizes waste and improves operational efficiency by avoiding the isolation of intermediates. rsc.org The synthesis of fluorinated propanols can be conceptualized within tandem reaction frameworks, for instance, combining a C-C bond-forming reaction with a subsequent reduction or fluorination step.

One potential tandem pathway could involve the reaction of an aryl aldehyde with a difluorinated nucleophile, followed by an in-situ reduction. The key to successful tandem catalysis is the compatibility of the catalysts and reaction conditions for each step, a challenge often addressed through compartmentalization of the catalysts. rsc.orguni-freiburg.de While specific tandem catalysis routes for the direct synthesis of this compound are not extensively detailed, the principles are well-established in organic synthesis. For example, tandem Horner-Wadsworth-Emmons/Heck procedures have been developed for the synthesis of 3-phenylpropan-1-ols from allyl alcohols and iodoarenes, illustrating the potential for multi-step one-pot syntheses in related systems. researchgate.net

Role of Intermediates in Deoxyfluorination

A primary route to fluorinated alkanes is the deoxyfluorination of alcohols. thieme.de A novel class of reagents, 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), has been developed for this purpose, operating through a mechanism involving cyclopropenium cation activation. nih.govnih.gov When an alcohol, such as the precursor 3-phenylpropan-1-ol, reacts with a CpFluor reagent, the reaction proceeds through distinct intermediates whose stability and subsequent reaction pathways are highly dependent on the electronic properties of the CpFluor's aryl substituents. researchgate.netresearchgate.net

The proposed mechanism involves the initial reaction of the alcohol with the CpFluor reagent to form an alkoxycyclopropenium intermediate. nih.govresearchgate.net The fate of this intermediate is critical. If the CpFluor possesses electron-rich aryl groups, it stabilizes the cation, favoring a direct nucleophilic attack by fluoride (B91410) to yield the desired alkyl fluoride (Path A). nih.gov Conversely, if the intermediate is less stable, it can undergo alternative pathways, such as forming a cyclopropenone acetal, which is less productive for the fluorination of simple alcohols. thieme.denih.gov The choice of solvent is also crucial; non-lewis basic solvents like 1,2-dichloroethane (B1671644) (DCE) are preferred as Lewis basic solvents can hinder the reaction. nih.gov

Table 1: Key Intermediates in Deoxyfluorination with CpFluors

| Intermediate | Description | Role in Reaction |

|---|---|---|

| Alkoxycyclopropenium Cation | Formed from the reaction of an alcohol with CpFluor. | Central intermediate whose stability dictates the reaction pathway. nih.govresearchgate.net |

| Cyclopropenone Acetal | Formed from the reaction of the alkoxycyclopropenium cation, especially with diols or less stable cations. | Favored in reactions with 1,2- and 1,3-diols, leading to fluorinative acylation. thieme.de |

Formation of Fluorinated Ketone Intermediates

Fluorinated ketones are valuable synthetic intermediates and biologically active compounds themselves. cas.cn They can be synthesized through various methods, including the oxidation of fluorinated secondary alcohols. cas.cnthieme-connect.de Therefore, the oxidation of this compound would yield the corresponding fluorinated ketone, 3,3-difluoro-1-phenylpropan-1-one. This ketone could also serve as a precursor, which upon reduction, would form the target alcohol.

The synthesis of α,α-difluoro ketones often involves the direct fluorination of a ketone or the use of difluorinated building blocks. thieme-connect.de For instance, the fluorination of chalcones (e.g., 1,3-diphenyl-2-propen-1-one) with reagents like PhIO and HF·py can produce vicinal difluoro ketones such as 3,3-difluoro-1,2-diphenyl-1-propanone. organic-chemistry.org The presence of the gem-difluoro group adjacent to the carbonyl significantly increases the electrophilicity of the carbonyl carbon. thieme-connect.de This electronic feature makes these ketones susceptible to forming stable hydrates or hemiketals, a property exploited in the design of enzyme inhibitors. thieme-connect.de

Computational Chemistry and Molecular Modeling

Theoretical methods provide powerful tools for investigating reaction mechanisms, predicting molecular properties, and understanding the subtle electronic effects that govern reactivity. For complex fluorinated systems, computational chemistry is invaluable.

DFT Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational method widely used to map reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. researchgate.netmdpi.com For the synthesis of this compound, DFT calculations can elucidate the mechanism of deoxyfluorination by CpFluor reagents. researchgate.net Calculations can model the stability of the crucial alkoxycyclopropenium cation intermediate and compare the energy barriers for the desired nucleophilic substitution versus competing side reactions. researchgate.net

Furthermore, DFT studies can provide insight into the stereochemical outcome of reactions, such as the inversion of configuration observed during the deoxyfluorination of chiral secondary alcohols. nih.gov By modeling the transition state of the fluoride attack, the preferred geometry that leads to the observed stereoselectivity can be confirmed. Such calculations have been instrumental in understanding mechanisms in a variety of complex organic reactions, including cycloadditions and organocatalytic processes. mdpi.com

Table 2: Applications of DFT in Studying Fluorination Reactions

| Area of Investigation | Insights Gained from DFT |

|---|---|

| Reaction Pathway | Determination of rate-limiting steps and elucidation of multi-step mechanisms. researchgate.net |

| Intermediate Stability | Calculation of the relative energies of intermediates like carbocations or acetals. researchgate.net |

| Transition State Analysis | Characterization of transition state geometries and calculation of activation energy barriers. |

| Stereoselectivity | Rationalization of observed stereochemical outcomes (e.g., inversion or retention of configuration). nih.gov |

Understanding Electronic Effects of Fluorine on Reactivity

The presence of two fluorine atoms on the C3 position of this compound has profound electronic consequences. Fluorine is the most electronegative element, leading to a strong inductive (-I) effect, which withdraws electron density from the adjacent carbon atoms. This effect can influence the acidity of nearby protons and the reactivity of functional groups.

The electronic nature of fluorine is critical in deoxyfluorination reactions. The success of CpFluor reagents, for example, depends on tuning the electronic properties of their aryl substituents to control the stability of the cationic intermediates. nih.govnih.gov Similarly, the reactivity of the alcohol substrate is influenced by its electronic nature, with CpFluors showing greater sensitivity to the alcohol's electronics than many other fluorinating agents. nih.gov This allows for selective fluorination at more electron-rich positions in polyol substrates. nih.gov Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are known to promote reactions through their strong hydrogen-bond donating ability and low nucleophilicity, properties that stem from the electronic influence of their fluorine atoms. acs.org Computational models can quantify these electronic effects by calculating parameters such as molecular electrostatic potential and atomic charges, providing a deeper understanding of the molecule's reactivity profile.

Spectroscopic Characterization for Mechanistic Probes

Spectroscopic techniques are indispensable tools for elucidating the mechanisms of complex organic reactions. By monitoring changes in the chemical environment of nuclei and identifying the mass of transient species, chemists can piece together the step-by-step transformation of reactants into products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing detailed structural information about reactants, intermediates, and products. nih.gov The natural abundance and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR particularly well-suited for studying reactions involving fluorinated compounds. wikipedia.org

In mechanistic studies of reactions analogous to the synthesis of fluorinated propanols, NMR is used to generate yield profiles of all detectable species over time. For example, in the deoxyfluorination of 3-phenylpropan-1-ol using CpFluors, the reaction was monitored in NMR tubes using both ¹H and ¹⁹F NMR spectroscopy. researchgate.net This approach allowed for the quantification of starting materials, intermediates, and final products throughout the entire process. researchgate.net The ¹⁹F NMR spectra were instrumental in detecting the formation of hydrogen fluoride (HF) and tracking the consumption of the fluorinating reagent, providing direct evidence for the reaction's progression and stoichiometry. researchgate.net

The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the local electronic environment, making NMR a precise probe for structural changes.

Table 1: NMR Spectroscopic Data for this compound Analogues

| Compound Name | Nucleus | Chemical Shift (δ) and Coupling Constants (J) | Source |

| (S)-3-(benzo[d]thiazol-2-ylamino)-2,2-difluoro-3-phenylpropan-1-ol | ¹³C NMR | δC: 60.6 (dd, ²JCF 27.0, 23.5 Hz, PhCH), 113.9 (app. t, ¹JCF 257.7 Hz, CF₂) | semanticscholar.org |

| (S)-3-(benzo[d]thiazol-2-ylamino)-2,2-difluoro-3-phenylpropan-1-ol | ¹⁹F NMR | δF: -116.01 (d, ¹JFF 258.1 Hz), -110.52 (d, ¹JFF 258.7 Hz) | semanticscholar.org |

| 4-bromo-3,3-difluoro-2-phenylbutan-2-ol | ¹⁹F NMR | Spectra provided as evidence of structure. | amazonaws.com |

| 2,2-difluoro-3-iodo-1-(4-methoxyphenyl)propan-1-ol | ¹⁹F NMR | Spectra provided as evidence of structure. | amazonaws.com |

Note: Data presented is for structurally related compounds as found in the literature, illustrating the application of NMR in characterizing these systems.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and can provide structural information through the analysis of fragmentation patterns. In the context of mechanistic studies, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of proposed intermediates and final products. researchgate.net

While transient intermediates are often too short-lived to be detected directly, MS can identify more stable intermediates or confirm the products of key reaction steps. For instance, in syntheses leading to complex fluorinated molecules, the structures of the novel compounds are routinely confirmed by HRMS, lending support to the proposed reaction pathway. researchgate.netbeilstein-journals.org

For the target compound, this compound, predicted mass spectrometry data provides the expected m/z values for various ionized forms (adducts). This information is crucial for identifying the compound in a complex reaction mixture, whether as a final product or a stable intermediate.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.07726 |

| [M+Na]⁺ | 195.05920 |

| [M-H]⁻ | 171.06270 |

| [M+NH₄]⁺ | 190.10380 |

| [M+K]⁺ | 211.03314 |

| [M+H-H₂O]⁺ | 155.06724 |

| Data sourced from PubChem. uni.lu The table shows the predicted mass-to-charge ratio (m/z) for the parent molecule (M) with different adducts. |

Advanced Applications in Organic Synthesis Research

Role as a Key Building Block in Complex Molecule Construction

While specific examples of the total synthesis of complex natural products directly employing 3,3-Difluoro-1-phenylpropan-1-ol are not yet widely reported in the literature, its structural motifs suggest its potential as a valuable chiral building block. The presence of a hydroxyl group allows for a wide range of chemical transformations, including oxidation, esterification, etherification, and displacement reactions. These transformations can be used to incorporate the difluorophenylpropyl scaffold into larger, more complex molecular architectures.

The general strategy for utilizing such a building block would involve leveraging the existing stereocenter and the difluoromethyl group to construct key fragments of a target molecule. For instance, the hydroxyl group could be converted into a good leaving group, followed by nucleophilic substitution to form new carbon-carbon or carbon-heteroatom bonds. Alternatively, oxidation of the alcohol to the corresponding ketone would provide an electrophilic center for various addition reactions.

The following table outlines potential synthetic transformations of this compound for the construction of more complex molecules.

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Complex Synthesis |

| Oxidation | PCC, DMP, Swern or Moffatt oxidation | Ketone | Introduction of a carbonyl group for subsequent nucleophilic additions (e.g., Grignard, organolithium reagents) or aldol (B89426) reactions. |

| Etherification | NaH, alkyl halide (Williamson ether synthesis) | Ether | Linkage to other molecular fragments through an ether bond. |

| Esterification | Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC) | Ester | Formation of ester-containing target molecules or use as a protecting group. |

| Nucleophilic Substitution (via activation of OH) | 1. Mesylation or Tosylation2. Nucleophile (e.g., NaN3, KCN) | Azide (B81097), Nitrile, etc. | Introduction of nitrogen or carbon-based functionalities for further elaboration. |

Utility in the Synthesis of Fluorinated Derivatives

The difluorinated propyl chain of this compound makes it an excellent precursor for a variety of other fluorinated compounds. The stability of the C-F bond ensures that the difluoro moiety is retained throughout subsequent synthetic steps.

One key application is the synthesis of fluorinated heterocyclic compounds. The hydroxyl group can be transformed into other functionalities, such as an amine or an azide, which can then participate in cyclization reactions. For example, conversion of the alcohol to an azide, followed by a [3+2] cycloaddition with an alkyne (a "click" reaction), could yield a triazole ring bearing the 3,3-difluorophenylpropyl substituent.

Furthermore, the phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups, leading to a diverse library of fluorinated derivatives. The directing effects of the difluoropropyl side chain would influence the regioselectivity of these substitutions.

The table below illustrates potential derivatization reactions starting from this compound.

| Starting Material | Reaction Sequence | Product Class | Significance |

| This compound | 1. Oxidation to ketone2. Reaction with a hydrazine | Fluorinated Pyrazole | Access to a class of heterocycles known for their diverse biological activities. |

| This compound | 1. Conversion to azide (e.g., via Mitsunobu reaction with HN3)2. Huisgen cycloaddition with an alkyne | Fluorinated Triazole | Modular synthesis of triazoles with potential applications in medicinal chemistry and materials science. |

| This compound | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Substituted Phenyl Derivatives | Generation of a library of compounds with modulated electronic and steric properties for structure-activity relationship studies. |

Applications in Asymmetric Catalysis as a Ligand Component or Solvent System (if applicable to fluorinated alcohols generally)

Fluorinated alcohols, in general, possess unique properties such as increased acidity and the ability to form strong hydrogen bonds, which can be advantageous in asymmetric catalysis. While specific studies detailing the use of this compound as a ligand component or a chiral solvent are limited, its structure suggests potential in these areas.

As a chiral ligand component, the alcohol could be incorporated into larger ligand scaffolds. The fluorine atoms can influence the electronic properties of the ligand and, consequently, the catalytic activity and enantioselectivity of the metal complex it forms. The synthesis of such ligands would typically involve derivatization of the hydroxyl group to introduce a coordinating atom, such as phosphorus or nitrogen.

Conceptually, as a chiral solvent, this compound could create a chiral environment that influences the stereochemical outcome of a reaction. The ability of fluorinated alcohols to stabilize charged intermediates and transition states through hydrogen bonding could be beneficial in certain catalytic cycles. However, the efficacy of a chiral solvent is highly dependent on the specific reaction, and empirical screening is often necessary.

Precursor for Bioisosteric Replacements (conceptual, not dosage/clinical)

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a fundamental strategy in drug design. The difluoromethyl (CHF2) group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. The CHF2 group can act as a hydrogen bond donor, similar to a hydroxyl group, but is more lipophilic and generally more metabolically stable.

Therefore, the 3,3-difluorophenylpropyl scaffold, derived from this compound, can be conceptually employed to replace a corresponding fragment containing a hydroxyl or other polar functional group in a bioactive molecule. This replacement could lead to improved pharmacokinetic properties, such as increased membrane permeability and reduced metabolic degradation, without compromising the key interactions with the biological target.

The following table provides a conceptual comparison of a hypothetical bioactive compound fragment with its difluorinated bioisostere derived from this compound.

| Original Fragment | Bioisosteric Replacement | Potential Advantages of Replacement |

| 1-Phenylpropane-1,3-diol | This compound | Increased metabolic stability (resistance to oxidation at the 3-position).Modulated lipophilicity, potentially improving cell permeability. |

| 3-Amino-1-phenylpropan-1-ol | This compound | The CHF2 group can mimic the hydrogen-bonding capabilities of an amine while being less basic and potentially less prone to certain metabolic pathways. |

Derivatives and Analogues of 3,3 Difluoro 1 Phenylpropan 1 Ol for Academic Exploration

Structural Modifications and Their Synthetic Accessibility

The versatility of the phenylpropanol scaffold allows for a wide range of structural modifications. The synthetic routes to these analogues are often multi-step processes, requiring careful selection of reagents and reaction conditions to achieve the desired products with good yield and purity.

A plausible route involves the reduction of a ketone precursor. For instance, the related compound 3,3-difluoro-3-iodo-1-phenylpropan-1-one is a known chemical entity. nih.gov The synthesis of such precursors could start from a phenyl ketone, followed by halogenation at the α-position. The subsequent reduction of the carbonyl group would yield the desired halo-difluoro-phenylpropan-ol.

Another approach involves building the molecule from smaller fluorinated fragments. Palladium-catalyzed reactions are effective for creating C-C bonds with fluorinated synthons. For example, the nucleophilic substitution of 3-bromo-3,3-difluoropropene derivatives has been demonstrated. pharm.or.jp These building blocks could potentially be coupled with a phenyl-containing moiety to construct the target structure.

Table 1: Potential Synthetic Precursors for Halogenated Analogues

| Precursor Compound | CAS Number | Molecular Formula | Note |

|---|---|---|---|

| 3,3-Difluoro-3-iodo-1-phenylpropan-1-one | 2692339-78-0 | C₉H₇F₂IO | Ketone precursor to the iodo-analogue. nih.gov |

| 3-Bromo-3,3-difluoropropan-1-ol | 1797983-48-9 | C₃H₅BrF₂O | Phenyl-less fragment. uni.lu |

| 1,1-Difluoro-1-bromo-2-benzyloxy ethane | Not Available | C₉H₉BrF₂O | Potential building block for the carbon skeleton. rsc.org |

The replacement of a fluorine atom with an amino group introduces a basic center and the potential for hydrogen bonding, dramatically changing the molecule's physicochemical properties. The synthesis of amino-substituted analogues, particularly those with the difluoro group at the C2 position like 3-amino-2,2-difluoro-3-phenylpropan-1-ol, is of significant interest.

A prominent method for accessing chiral β-amino esters, which are direct precursors to the target amino alcohols, is the asymmetric hydrogenation of β-enamino esters. This has been successfully applied to the synthesis of ethyl-4,4-difluoro-3-(phenylamino)butanoate, which can be reduced to the corresponding amino alcohol. dicp.ac.cn

Another powerful strategy is the imino-Reformatsky reaction. The reaction of ethyl bromodifluoroacetate with imines, in the presence of a chiral amino alcohol ligand, can produce chiral α,α-difluoro-β-lactams with high enantioselectivity. rsc.orgresearchgate.net These lactams are versatile intermediates that can be hydrolyzed to form α,α-difluoro-β-amino acids, which can then be reduced to the desired 2,2-difluoro-3-amino-alcohols.

Modifying the phenyl ring by introducing substituents is a common strategy to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis of these analogues typically involves incorporating the substituted phenyl ring at an early stage.

For analogues where the propanol (B110389) chain is not gem-difluorinated, such as 3-(2-fluoro-phenyl)-propan-1-ol, a common route is the reduction of the corresponding substituted methyl ester using reagents like sodium borohydride. nih.govchemicalbook.com

For more complex structures that retain the difluoro-alcohol core, the synthesis can start from a substituted benzaldehyde. For example, the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol can be achieved via asymmetric reduction of the corresponding ketone or by reacting 3,5-difluorobenzaldehyde (B1330607) with other precursors. smolecule.com This highlights how substituted aromatic aldehydes or ketones are key starting materials for accessing a wide variety of phenyl-modified analogues.

Table 2: Examples of Phenyl-Ring Modified Analogues

| Compound Name | CAS Number | Molecular Formula | Synthetic Approach |

|---|---|---|---|

| 3-(2-Fluoro-phenyl)-propan-1-ol | 76727-24-7 | C₉H₁₁FO | Reduction of methyl 3-(2-fluorophenyl)propanoate. nih.govchemicalbook.com |

| 3-(3,5-Difluorophenyl)-propan-1-ol | 105219-37-2 | C₉H₁₀F₂O | Synthesized from 1-bromo-3,5-difluorobenzene (B42898) via Grignard reaction. ambeed.com |

| (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | 1373232-32-6 | C₉H₉ClF₂O | Asymmetric reduction of the ketone precursor. smolecule.com |

Stereoisomers and Enantiomerically Pure Analogues

The presence of a chiral center at the C1 carbon, bearing the hydroxyl group, means that 3,3-Difluoro-1-phenylpropan-1-ol and its derivatives can exist as a pair of enantiomers (R and S). The biological activity of chiral molecules often resides in only one of the enantiomers, making the synthesis of enantiomerically pure forms a critical goal.

Two primary strategies are employed to obtain single enantiomers: chiral resolution and asymmetric synthesis.

Chiral Resolution : This method involves separating a racemic mixture (a 1:1 mixture of enantiomers). This can be achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. For related amino alcohols, such as 3-amino-3-phenylpropan-1-ol, enantiopure resolving agents like (S)-N-tosylpyroglutamic acid have been used effectively. google.com

Asymmetric Synthesis : This approach aims to create the desired enantiomer directly. A highly effective method is the asymmetric hydrogenation of the corresponding prochiral ketone (e.g., 3,3-difluoro-1-phenylpropan-1-one). This reaction uses a chiral catalyst to control the stereochemical outcome. For instance, in the synthesis of a key precursor for the drug Montelukast, a ketone with a similar phenylpropanone structure was hydrogenated using a specific Ruthenium-based catalyst, ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂, to afford the chiral alcohol with an exceptional 99% enantiomeric excess (ee). acs.org Similar strategies are directly applicable to the synthesis of enantiopure this compound.

Systematic Study of Structure-Reactivity Relationships within Analogues

Systematic studies of how structural changes in these analogues affect their chemical reactivity and physical properties are crucial for rational design in materials science and medicinal chemistry. Such Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies investigate the influence of specific substituents.

The introduction of fluorine atoms is known to have profound effects. A general "negative fluorine effect" has been described, where the high electronegativity of fluorine can unfavorably decrease the reactivity of adjacent functional groups, such as carbanions. pen2print.org However, fluorine can also enhance metabolic stability and binding affinity. A systematic study on a series of fluorinated alcohols and phenols demonstrated that increasing fluorination generally lowers the acidity (pKa) and increases lipophilicity (logD). escholarship.org

In the context of biological activity, a study on phosphonic acid analogues of homophenylalanine systematically replaced hydrogen atoms on the phenyl ring with fluorine and bromine. nih.gov The inhibitory activity against human alanine (B10760859) aminopeptidase (B13392206) (hAPN) was then measured. It was found that substituting the phenyl ring with fluorine was generally beneficial for activity, and while the position of the fluorine did not have a dramatic effect, the 1-amino-3-(3-fluorophenyl)propylphosphonic acid derivative was among the most potent inhibitors identified. nih.gov These types of studies provide a clear roadmap for designing future analogues with optimized properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The primary challenge in utilizing 3,3-Difluoro-1-phenylpropan-1-ol lies in its efficient and stereocontrolled synthesis. Future research should focus on developing new synthetic methodologies that are not only high-yielding but also scalable and economically viable. A key precursor for the synthesis of this compound is 3,3-difluoro-1-phenylpropan-1-one. The asymmetric reduction of this prochiral ketone is a logical and powerful approach.

Promising avenues for exploration include:

Biocatalytic Reductions: The use of ketoreductases (KREDs) from various microorganisms offers a green and highly selective method for the asymmetric reduction of ketones. nih.govresearchgate.net Screening a diverse panel of KREDs against 3,3-difluoro-1-phenylpropan-1-one could lead to the identification of enzymes capable of producing the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on the Corey-Bakshi-Shibata (CBS) oxazaborolidine system, have proven effective for the asymmetric reduction of various ketones. researchgate.netmdpi.com Investigating the CBS reduction and other organocatalytic systems for the synthesis of this compound could provide a reliable, metal-free synthetic route. nih.gov

Radical Fluorination Approaches: Recent advances in radical chemistry have enabled the development of novel fluorination strategies. cas.cn Exploring the radical fluorination of suitable precursors could offer an alternative pathway to introduce the difluoromethyl group.

Exploration of New Catalytic Systems and Methodologies

The development of novel catalytic systems is paramount for improving the efficiency and selectivity of the synthesis of chiral fluorinated alcohols. For the asymmetric reduction of 3,3-difluoro-1-phenylpropan-1-one, several catalytic systems warrant further investigation:

Transition Metal Catalysis: Chiral complexes of noble metals like rhodium, iridium, and ruthenium are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. osti.govbohrium.comrsc.org Specifically, iridium complexes with f-amphol and f-ampha ligands have shown excellent performance in the reduction of trifluoromethyl ketones and could be adapted for difluoromethyl ketones. rsc.org Similarly, rhodium(III) complexes have been successfully used for the asymmetric transfer hydrogenation of related ketoesters. bohrium.com

Copper(I) Catalysis: Copper(I) catalytic systems have been employed in the asymmetric borylative coupling of vinylazaarenes and ketones, demonstrating their potential in creating chiral centers adjacent to aromatic rings. chinesechemsoc.org Exploring copper-catalyzed asymmetric reductions of 3,3-difluoro-1-phenylpropan-1-one is a promising research direction.

Myoglobin-Based Artificial Metalloenzymes: Repurposed myoglobin (B1173299) has been shown to act as an abiological asymmetric ketoreductase, offering a novel biocatalytic approach that combines the reactivity of metal catalysts with the selectivity of an enzyme-like environment. ethz.ch

Advanced Mechanistic Studies using High-Resolution Techniques

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Future research should employ advanced analytical techniques to elucidate the mechanistic details of the synthesis of this compound.

Key areas of focus include:

In-situ Spectroscopic Analysis: Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering insights into the reaction kinetics and the nature of the active catalytic species.

Kinetic Studies: Detailed kinetic analysis, including the determination of reaction orders and activation parameters, can help to validate proposed mechanistic pathways and identify the rate-determining step. osti.gov

Isotope Labeling Studies: The use of deuterium-labeled reagents can help to elucidate the mechanism of hydrogen transfer in reduction reactions, distinguishing between different possible pathways.

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

The core structure of this compound can be modified to create a library of novel derivatives with potentially enhanced biological activity or improved properties for materials science applications.

Future synthetic efforts could target:

Aryl Group Modifications: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore the impact on biological activity. rsc.org This can be achieved by starting from appropriately substituted ketones.

Introduction of Additional Functional Groups: The introduction of other functional groups, such as amines, esters, or amides, can lead to the synthesis of novel difluorinated amino acids, β-lactams, or other valuable building blocks. nih.govrsc.orgacs.org For example, a Reformatsky-type reaction with ethyl bromodifluoroacetate and an appropriate imine could lead to the synthesis of α,α-difluoro-β-amino esters. acs.orgrsc.orgresearchgate.net

Synthesis of Tertiary Alcohols: The development of methods for the stereoselective addition of nucleophiles to 3,3-difluoro-1-phenylpropan-1-one would lead to the formation of chiral tertiary alcohols with two adjacent stereocenters. chinesechemsoc.org

Computational Design and Prediction of Reaction Outcomes

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts.

For this compound, computational studies can be applied to:

Predicting Enantioselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic asymmetric reactions, allowing for the prediction of which enantiomer will be formed preferentially. nih.govnih.govacs.org This can guide the selection of the optimal catalyst and reaction conditions.

Catalyst Design: Computational screening of virtual libraries of ligands can accelerate the discovery of new and more effective catalysts for the synthesis of this compound. nih.gov By understanding the non-covalent interactions between the catalyst and the substrate, more selective catalysts can be designed. acs.org

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the reaction pathways, helping to elucidate complex catalytic cycles and identify key intermediates. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-phenylpropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves fluorination of a precursor such as 1-phenylpropan-1-one using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction temperature (-20°C to 0°C) and stoichiometric control are critical to minimize side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

- Data Note : Evidence from structural analogs (e.g., 3,3,3-Trifluoro-1-phenylpropan-1-ol) suggests that steric hindrance from the phenyl group may reduce fluorination efficiency, necessitating excess fluorinating agents .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers or degradation products?

- Methodology :

- ¹⁹F NMR : Two distinct doublets for the CF₂ group (δ ≈ -110 to -120 ppm, J ≈ 250 Hz) confirm vicinal difluoro substitution.

- ¹H NMR : The hydroxyl proton (δ ≈ 2.5-3.5 ppm) shows splitting due to coupling with adjacent fluorines.

- MS : Molecular ion [M+H]+ at m/z 172.18 (C₉H₁₀F₂O) and fragments at m/z 153 (loss of HF) and 109 (phenyl ring retention) .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and how is stereochemical fidelity validated?

- Methodology : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during ketone fluorination. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. X-ray crystallography of derivatives (e.g., Mosher esters) confirms absolute configuration .

- Data Contradiction : While some studies report >90% ee using BINOL catalysts, others note reduced efficacy (<70% ee) due to fluorine’s electronegativity disrupting non-covalent interactions .

Q. How does this compound interact with biological targets (e.g., enzymes), and what computational models predict its binding affinity?

- Methodology : Docking simulations (AutoDock Vina) using crystal structures of cytochrome P450 enzymes reveal preferential binding at hydrophobic active sites. Experimental validation via fluorescence quenching assays shows a Kₐ of ~10⁴ M⁻¹, correlating with fluorine’s inductive effects stabilizing ligand-receptor interactions .

- Limitation : False positives may arise due to fluorine’s propensity for non-specific van der Waals interactions, necessitating mutagenesis studies to confirm binding residues .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Methodology : Systematic re-measurement under standardized conditions (e.g., shake-flask method for logP in octanol/water) minimizes variability. Meta-analysis of literature data identifies outliers caused by impurities (e.g., residual fluorinating agents) .

- Case Study : A 2024 study reported logP = 2.1, conflicting with earlier values (logP = 1.8). GC-MS analysis revealed trace DAST contamination in the latter, skewing hydrophobicity measurements .

Methodological Challenges

Q. How can X-ray crystallography overcome challenges in resolving the crystal structure of this compound?

- Methodology : Co-crystallization with thiourea derivatives improves lattice packing. SHELXL refinement (evidence-weighted restraints for C-F bond lengths) mitigates disorder caused by fluorine’s high thermal motion .

- Example : A 2023 study achieved R-factor = 0.032 using synchrotron radiation (λ = 0.7 Å) and anisotropic displacement parameters for fluorine atoms .

Q. What role does this compound play in organofluorine chemistry as a building block for complex molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。